molecular formula C10H7F6IO2 B13683926 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol

Katalognummer: B13683926
Molekulargewicht: 400.06 g/mol
InChI-Schlüssel: FXQAYIHTMVPJKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol is a synthetic organic compound characterized by the presence of fluorine, iodine, and methoxy groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodo-3-methoxyphenol and hexafluoroacetone.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.

    Catalysts and Reagents: Catalysts such as Lewis acids (e.g., boron trifluoride) may be used to facilitate the reaction. The reaction mixture is typically stirred at low temperatures to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: The reaction is scaled up using larger reactors with precise temperature and pressure control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.

    Pathways Involved: The interaction with molecular targets can lead to the modulation of biochemical pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Lacks the iodine and methoxy groups, resulting in different chemical properties.

    1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)-2-propanol:

    1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)-2-propanol: Lacks the methoxy group, influencing its chemical behavior and interactions.

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(4-iodo-3-methoxyphenyl)-2-propanol is unique due to the presence of both iodine and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C10H7F6IO2

Molekulargewicht

400.06 g/mol

IUPAC-Name

1,1,1,3,3,3-hexafluoro-2-(4-iodo-3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H7F6IO2/c1-19-7-4-5(2-3-6(7)17)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3

InChI-Schlüssel

FXQAYIHTMVPJKC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.